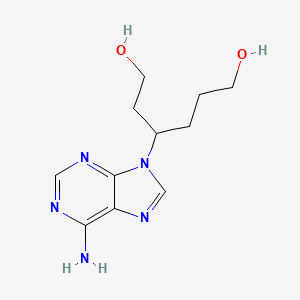
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is a chemical compound that features a purine base (adenine) attached to a hexane chain with two hydroxyl groups. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol typically involves the attachment of the purine base to the hexane chain. One common method involves the reaction of 6-chloropurine with 1,6-hexanediol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexane derivatives with modified purine bases.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
6-Aminopurine: The purine base itself, without the hexane chain.
3-(6-Aminopurin-9-yl)propane-1,3-diol: A shorter chain analog.
Uniqueness
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is unique due to its extended hexane chain, which can confer different physical and chemical properties compared to shorter chain analogs. This structural difference can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
144175-47-3 |
|---|---|
分子式 |
C11H17N5O2 |
分子量 |
251.29 g/mol |
IUPAC 名称 |
3-(6-aminopurin-9-yl)hexane-1,6-diol |
InChI |
InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14) |
InChI 键 |
STSMEGMCGIZSCF-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


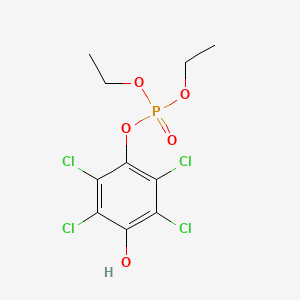
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

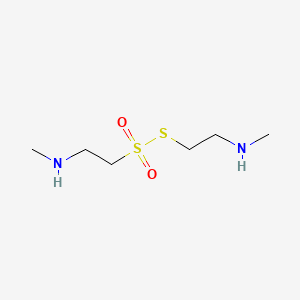

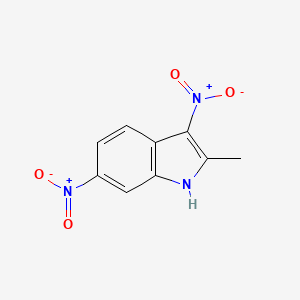



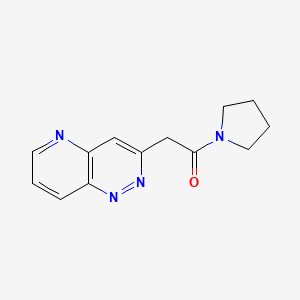
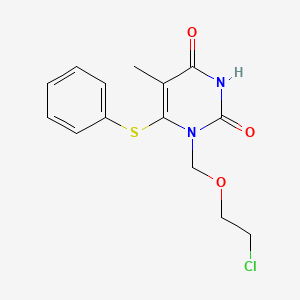

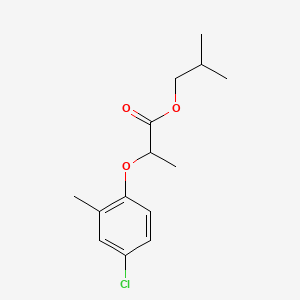
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
